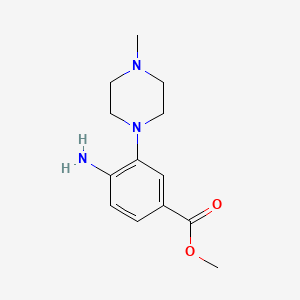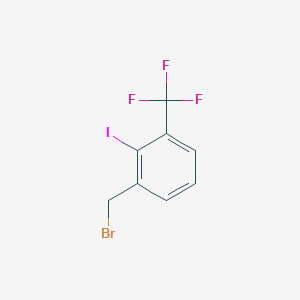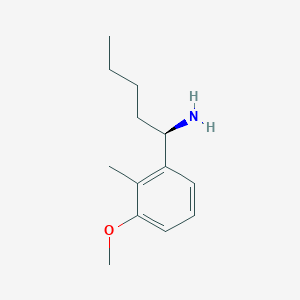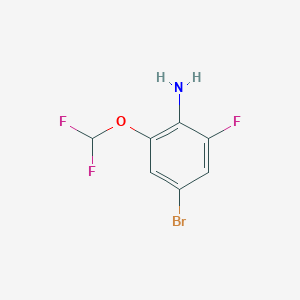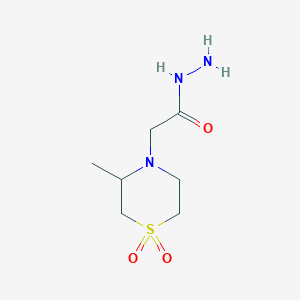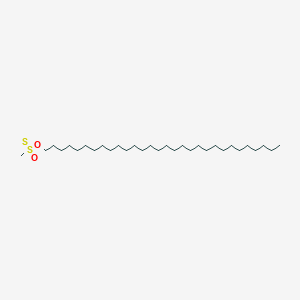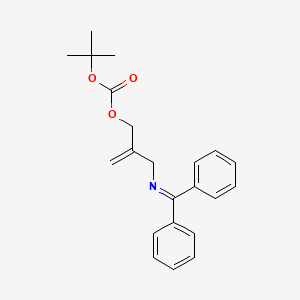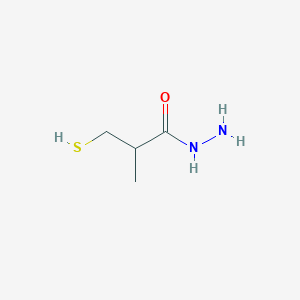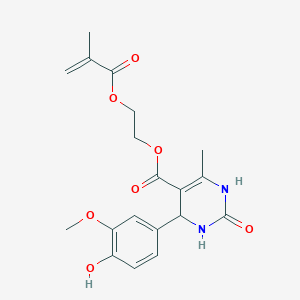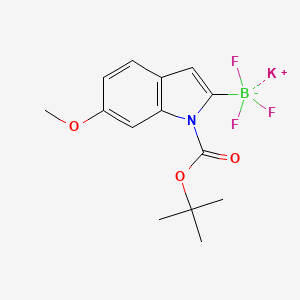
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various coupling reactions, such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-6-methoxy-1H-indole with a boron reagent, such as potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the compound can form biaryl products when reacted with aryl halides.
Aplicaciones Científicas De Investigación
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: May be used in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate is unique due to the presence of the indole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H16BF3KNO3 |
|---|---|
Peso molecular |
353.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-[6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide |
InChI |
InChI=1S/C14H16BF3NO3.K/c1-14(2,3)22-13(20)19-11-8-10(21-4)6-5-9(11)7-12(19)15(16,17)18;/h5-8H,1-4H3;/q-1;+1 |
Clave InChI |
DLSKBYLPPKJOQO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


